molecular formula C17H26ClN B10823065 3-methyl Rolicyclidine (hydrochloride)

3-methyl Rolicyclidine (hydrochloride)

Cat. No.: B10823065
M. Wt: 279.8 g/mol
InChI Key: KZTBJKRJRYYZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-methyl Rolicyclidine (hydrochloride) involves several steps, starting with the preparation of the core cyclohexyl structure. The synthetic route typically includes the following steps:

    Formation of the cyclohexyl ring: This involves the cyclization of a suitable precursor.

    Introduction of the pyrrolidine ring: This step involves the addition of a pyrrolidine ring to the cyclohexyl structure.

    Methylation: The final step involves the methylation of the phenyl ring to introduce the 3-methyl group.

The reaction conditions for these steps vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-methyl Rolicyclidine (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

3-methyl Rolicyclidine (hydrochloride) has several scientific research applications, including:

Mechanism of Action

3-methyl Rolicyclidine (hydrochloride) works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA receptor. This action leads to its dissociative anesthetic effects. Additionally, it has sedative and hallucinogenic properties, which are mediated through its interaction with other neurotransmitter systems, including the dopamine D2 receptor .

Comparison with Similar Compounds

3-methyl Rolicyclidine (hydrochloride) is similar to other arylcyclohexylamines, such as:

    Phencyclidine (PCP): Known for its potent dissociative anesthetic effects.

    3-methoxyphencyclidine (3-MeO-PCP): A popular dissociative hallucinogen.

    4-methylphencyclidine (4-MeO-PCP): Another dissociative anesthetic with similar properties.

What sets 3-methyl Rolicyclidine (hydrochloride) apart is its unique combination of dissociative, sedative, and hallucinogenic effects, making it a valuable compound for research and forensic applications .

Properties

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

1-[1-(3-methylphenyl)cyclohexyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-15-8-7-9-16(14-15)17(10-3-2-4-11-17)18-12-5-6-13-18;/h7-9,14H,2-6,10-13H2,1H3;1H

InChI Key

KZTBJKRJRYYZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)N3CCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.